N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)methyl]thiophen-2-yl}-4-methoxybenzamide
Description
This compound features a thiophene core substituted with 4,5-dimethyl groups and a 4-methylpiperidin-1-ylmethyl moiety at the 3-position. The 2-position is functionalized with a 4-methoxybenzamide group. Its molecular formula is C₂₂H₂₉N₃O₂S, with a calculated molecular weight of ~399.5 g/mol. Key structural attributes include:
- Thiophene backbone: Provides rigidity and influences electronic properties.
- 4-Methoxybenzamide: Introduces hydrogen-bond acceptors (methoxy oxygen, amide carbonyl) and a single hydrogen-bond donor (amide NH) .
Properties
Molecular Formula |
C21H28N2O2S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-[(4-methylpiperidin-1-yl)methyl]thiophen-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H28N2O2S/c1-14-9-11-23(12-10-14)13-19-15(2)16(3)26-21(19)22-20(24)17-5-7-18(25-4)8-6-17/h5-8,14H,9-13H2,1-4H3,(H,22,24) |
InChI Key |
PENPMWDLKCCVBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=C(SC(=C2C)C)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)methyl]thiophen-2-yl}-4-methoxybenzamide involves several steps, including the formation of the thiophene ring, the introduction of the piperidine moiety, and the attachment of the benzamide group. The synthetic route typically starts with the preparation of the thiophene ring through a cyclization reaction involving sulfur and a suitable diene. The piperidine moiety is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzamide group via an amide coupling reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)methyl]thiophen-2-yl}-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiophene derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)methyl]thiophen-2-yl}-4-methoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Biological Research: The compound is used as a tool in biological research to study its effects on various biological pathways and molecular targets.
Chemical Biology: The compound is employed in chemical biology to investigate its interactions with biomolecules and its potential as a chemical probe.
Industrial Applications: The compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)methyl]thiophen-2-yl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights critical differences between the target compound and its analogs:
*HBA = Hydrogen-bond acceptors; HBD = Hydrogen-bond donors
Key Observations:
Amide Group Variations :
- The 4-methoxybenzamide in the target compound increases HBA compared to benzamide derivatives (e.g., ).
- The furan-2-carboxamide group () introduces additional oxygen atoms, resulting in higher HBA (6 vs. 3 in the target) .
Heterocyclic Substituents :
- 4-Methylpiperidinylmethyl (target) vs. morpholinyl-pyridinylmethyl (): Morpholine increases HBA due to its ether oxygen, while pyridine adds aromatic nitrogen.
- Piperazine in ’s analog contributes two additional nitrogen atoms, enhancing HBA .
Molecular Weight and Lipophilicity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
